molecular formula C5H7IO B3046105 4-Iodo-3,6-dihydro-2H-pyran CAS No. 1196151-18-4

4-Iodo-3,6-dihydro-2H-pyran

Cat. No. B3046105
CAS RN: 1196151-18-4
M. Wt: 210.01
InChI Key: KNZSUJFOLGDAQV-UHFFFAOYSA-N
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Description

“4-Iodo-3,6-dihydro-2H-pyran” is a heterocyclic compound . It plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

The synthesis of “this compound” involves alkoxyiodination of cinnamic acid esters and 4-arylbut-3-en-2-ones with crystalline iodine and propargyl alcohol . This process regioselectively involves the C=C double bond, and radical cyclization of the resulting β-iodo ethers in the presence of (2 S )-1-acetylpyrrolidine-2-carboxylic acid and azobis (isobutyronitrile (AIBN) affords substituted 3,6-dihydro-2 H -pyrans with high enantioselectivity .


Molecular Structure Analysis

The molecular weight of “this compound” is 210.01 . Its IUPAC name is this compound . The InChI code is 1S/C5H7IO/c6-5-1-3-7-4-2-5/h1H,2-4H2 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include radical cyclization of propargyl β-halo ethers in benzene in the presence of 1-ethylpiperidinium hypophosphite and azobis (isobutyronitrile) (AIBN) leads to regioselective formation of tetrahydrofuran derivatives . Regioselective cyclization of propargyl β-iodoalkyl ethers has been accomplished for the first time .


Physical And Chemical Properties Analysis

“this compound” is a dark yellow transparent viscous liquid . It is readily soluble in organic solvents, insoluble in water, and stable on storage at room temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

4-Iodo-3,6-dihydro-2H-pyran is a chemical compound that primarily targets the C=C double bond in organic synthesis . It is used as a key intermediate product, especially for the protection of alcoholic and phenolic hydroxy groups .

Mode of Action

The compound interacts with its targets through a process called alkoxyiodination . This involves the regioselective involvement of the C=C double bond using crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2 S )-1-acetylpyrrolidine-2-carboxylic acid and azobis (isobutyronitrile (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .

Biochemical Pathways

The biochemical pathway involves the hydrolysis of the C–I bond by the action of atmospheric moisture, as well as due to contact with water . The emerging hydroxy group favors the subsequent cyclization with participation of the triple bond .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that the compound is readily soluble in organic solvents, insoluble in water, and stable on storage at room temperature .

Result of Action

The result of the action of this compound is the formation of substituted 3,6-dihydro-2H-pyrans with high enantioselectivity . These compounds are isolated as dark yellow transparent viscous liquids .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture. The reaction is typically carried out at a temperature of -5°C . The presence of atmospheric moisture and water contact also plays a crucial role in the hydrolysis of the C–I bond .

Safety and Hazards

The safety information for “4-Iodo-3,6-dihydro-2H-pyran” includes several hazard statements such as H227, H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The goal of the present work was to synthesize access 3,6-dihydro-2H-pyrans in a shorter way . Alkoxyiodination of a double bond using crystalline iodine and propargyl alcohol provides a convenient method of synthesis of propargyl β-iodo ethers . This method could be explored further for the synthesis of other similar compounds.

properties

IUPAC Name

4-iodo-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c6-5-1-3-7-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSUJFOLGDAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310894
Record name 3,6-Dihydro-4-iodo-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196151-18-4
Record name 3,6-Dihydro-4-iodo-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-4-iodo-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3,6-dihydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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